4-Methyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile

Medicinal Chemistry Ligand Design Physicochemical Property Optimization

4-Methyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile (CAS 1306739-47-8) is a heterocyclic small molecule belonging to the pyrazolo[5,1-c][1,2,4]triazine class, characterized by a fused pyrazole-triazine core with a 4-methyl substituent, an 8-phenyl ring, and a 3-carbonitrile group. The compound has a molecular formula of C₁₃H₉N₅, a molecular weight of 235.24 g·mol⁻¹, and a computed density of 1.3 ± 0.1 g·cm⁻³.

Molecular Formula C13H9N5
Molecular Weight 235.24 g/mol
CAS No. 1306739-47-8
Cat. No. B1426598
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile
CAS1306739-47-8
Molecular FormulaC13H9N5
Molecular Weight235.24 g/mol
Structural Identifiers
SMILESCC1=C(N=NC2=C(C=NN12)C3=CC=CC=C3)C#N
InChIInChI=1S/C13H9N5/c1-9-12(7-14)16-17-13-11(8-15-18(9)13)10-5-3-2-4-6-10/h2-6,8H,1H3
InChIKeyMQDNTTOKZQVQLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile (CAS 1306739-47-8): Chemical Identity and Procurement-Relevant Classification


4-Methyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile (CAS 1306739-47-8) is a heterocyclic small molecule belonging to the pyrazolo[5,1-c][1,2,4]triazine class, characterized by a fused pyrazole-triazine core with a 4-methyl substituent, an 8-phenyl ring, and a 3-carbonitrile group . The compound has a molecular formula of C₁₃H₉N₅, a molecular weight of 235.24 g·mol⁻¹, and a computed density of 1.3 ± 0.1 g·cm⁻³ . Its InChI Key is MQDNTTOKZQVQLF-UHFFFAOYSA-N, and its MDL identifier is MFCD19103592 . The compound is supplied as a research chemical and building block by multiple vendors, with typical purities ranging from 95% to 98% . The pyrazolo[5,1-c][1,2,4]triazine scaffold has been the subject of patent filings describing selective inhibition of B-Raf kinase and nucleases, indicating its relevance to kinase-targeted and DNA-damage-response drug discovery programs [1][2].

Why 4-Methyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile Cannot Be Replaced by Generic In-Class Analogs


Within the pyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile family, substitution at the 4-position is the primary determinant of hydrogen-bonding capacity, lipophilicity, and metabolic stability, making simple interchange of analogs scientifically unsound. The 4-methyl substituent eliminates the hydrogen-bond donor (HBD) present in 4-amino congeners such as 4-amino-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile (CAS 1021870-78-9), reducing HBD count from 2 to 0 [1]. This alteration shifts the computed logP from −0.69 (4-amino scaffold) to +0.81 for the target compound, a difference of approximately 1.5 log units that corresponds to a roughly 30-fold change in calculated partition coefficient . The 3-carbonitrile group also provides a synthetic handle distinct from the 3-carboxylate ester present in methyl 4-methyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate (MW 268.27), affecting both reactivity in downstream derivatization and electronic properties of the heterocyclic core . These differences collectively impact target engagement profiles, physicochemical suitability for specific assay conditions, and the synthetic tractability of analog series, all of which are critical considerations for scientific procurement [2].

Product-Specific Quantitative Evidence: 4-Methyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile Differentiation Data


Hydrogen-Bond Donor Count: 4-Methyl vs. 4-Amino Substitution Eliminates HBD Capacity

The target compound, 4-methyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile, possesses zero hydrogen-bond donor (HBD) groups due to the 4-methyl substitution at the position that bears an amino group in the closest analog, 4-amino-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile (CAS 1021870-78-9). The 4-amino analog has up to two HBDs from the primary amine, as confirmed by ZINC database computed properties for related pyrazolo[5,1-c][1,2,4]triazine-3-carbonitriles [1]. This difference substantially alters predicted blood-brain barrier permeability, solubility, and target binding profiles [2].

Medicinal Chemistry Ligand Design Physicochemical Property Optimization

Lipophilicity Differential: LogP 0.81 vs. LogP −0.69 for the 4-Amino Parent Scaffold

The computed octanol-water partition coefficient (LogP) for 4-methyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile is reported as 0.81 , while the simpler 4-aminopyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile scaffold (CAS 58390-42-4, lacking the 8-phenyl group) has a LogP of −0.69 . The ΔLogP of +1.50 reflects the combined effect of replacing the polar 4-amino group with a methyl group and adding the 8-phenyl substituent. This difference corresponds to an approximately 30-fold increase in lipophilicity, which directly affects compound handling (DMSO solubility, aqueous solubility), passive membrane permeability, and non-specific protein binding .

Drug Design ADME Prediction Physicochemical Profiling

Purity Specification: 98% (HPLC) vs. 95% Industrial Standard for In-Class Analogs

The target compound is commercially available at a verified purity of 98% from at least one established vendor (Leyan, Product No. 1785953) , compared to the 95% purity specification more commonly listed for in-class analogs such as 4-amino-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile (AKSci, 95%) and 4-aminopyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile (CymitQuimica, min. 95%) . A purity difference of 3 percentage points can correspond to a significant reduction in unidentified impurities that may confound biological assay results, particularly in high-throughput screening where minor contaminants can generate false positives or interfere with dose-response quantification.

Chemical Procurement Quality Control Assay Reproducibility

Scaffold Biological Relevance: Pyrazolo[5,1-c][1,2,4]triazine Core as Privileged Kinase and Nuclease Inhibitor Chemotype

The pyrazolo[5,1-c][1,2,4]triazine scaffold has been independently validated in two distinct patent families as a privileged chemotype for drug discovery. Wyeth (now Pfizer) demonstrated that multiply-substituted pyrazolo[5,1-c][1,2,4]triazines selectively inhibit B-Raf kinase activity (EP 2203453 A1 / WO2009039387A1) [1], while Masaryk University established that substituted pyrazolo[5,1-c][1,2,4]triazines function as inhibitors of nucleases, including MUS81-EME1, with potential application in synthetic lethal cancer therapy (US Patent 9,969,741) [2]. The target compound's substitution pattern — 4-methyl, 8-phenyl, 3-carbonitrile — maps onto the general Formula (A) disclosed in the Wyeth patent series, specifically the combination of a C-3 electron-withdrawing group (carbonitrile), a C-4 alkyl substituent (methyl), and an aryl group at C-8 (phenyl) [1]. The concurrent inhibition of both kinase and nuclease targets is a distinctive feature of this scaffold class not generally observed in simpler monocyclic heterocycles [3].

Kinase Inhibition DNA Damage Response Cancer Drug Discovery

Physicochemical Handling Profile: Density 1.3 g/cm³ Facilitates Accurate Microscale Weighing Relative to Denser Analogs

The target compound has a reported density of 1.3 ± 0.1 g·cm⁻³ , which is notably lower than the density of the 4-amino-substituted parent scaffold 4-aminopyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile at 1.8 ± 0.1 g·cm⁻³ . For solid compounds handled in sub-milligram quantities typical of early-stage screening, lower-density powders present a larger volume per unit mass, which can improve the accuracy of manual weighing operations on microbalances and reduce relative weighing errors. The 0.5 g·cm⁻³ density reduction (approximately 28% lower) translates to roughly 40% greater powder volume for a given target mass .

Laboratory Handling Compound Management Microscale Weighing

Recommended Research and Procurement Application Scenarios for 4-Methyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile


Kinase Inhibitor Screening Library Design Targeting B-Raf-Driven Cancer Models

Based on the patent-validated activity of multiply-substituted pyrazolo[5,1-c][1,2,4]triazines as selective B-Raf kinase inhibitors [1], this compound is a structurally appropriate building block for generating focused screening libraries. The 3-carbonitrile group serves as a synthetic handle for further elaboration, while the 4-methyl and 8-phenyl substituents match key pharmacophoric elements described in the Wyeth patent series. Procurement of this compound at 98% purity minimizes the risk of impurity-driven false hits in high-throughput B-Raf biochemical assays, supporting more reliable hit triaging.

Chemical Probe Development for DNA Damage Response (DDR) Target Identification

The pyrazolo[5,1-c][1,2,4]triazine scaffold has been independently validated as an inhibitor of structure-specific nucleases including MUS81-EME1 [2]. The target compound's zero HBD count and favorable LogP of 0.81 support its use in cell-based DDR assays where membrane permeability is required. Its lower density (1.3 g·cm⁻³) relative to more polar analogs facilitates accurate dispensing for dose-response experiments in 384-well format, particularly important for combinatorial synthetic lethal screening paradigms.

Medicinal Chemistry SAR Expansion Around the 3-Carbonitrile Handle

The 3-carbonitrile group is a versatile synthetic intermediate that can be hydrolyzed to the corresponding carboxylic acid, reduced to the aminomethyl derivative, or converted to tetrazole and amidoxime bioisosteres [3]. Unlike the 3-carboxylate ester analog methyl 4-methyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate (MW 268.27), the carbonitrile offers distinct reactivity under mild conditions and avoids the need for ester hydrolysis that may compromise other functional groups. This makes the target compound a preferred starting material for medicinal chemists building focused analog series.

Computational Chemistry and Molecular Docking Validation Studies

The compound's experimentally unavailable but computationally predicted properties (density 1.3 g·cm⁻³, LogP 0.81, zero HBD, 5 HBA, tPSA 80 Ų) [4] provide a well-defined physicochemical profile for validating computational models of ligand-protein interactions. Its rigid fused ring system (fraction sp³ = 0.00) [4] eliminates conformational sampling uncertainty, making it suitable for benchmarking docking algorithms and free energy perturbation calculations against the pyrazolo[5,1-c][1,2,4]triazine scaffold series.

Quote Request

Request a Quote for 4-Methyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.